molecular formula C12H15NO7 B11733785 (2R,3R,4R,6R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4-diol

(2R,3R,4R,6R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4-diol

Cat. No.: B11733785
M. Wt: 285.25 g/mol
InChI Key: GODNNWHTRQKNAC-WISYIIOYSA-N
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Description

(2R,3R,4R,6R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4-diol is a complex organic compound that belongs to the class of oxanes This compound features a nitrophenoxy group attached to an oxane ring, which is further substituted with hydroxymethyl and diol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,6R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4-diol typically involves multiple steps:

    Formation of the Oxane Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Nitrophenoxy Group: This step may involve nucleophilic substitution reactions where a nitrophenol derivative reacts with the oxane ring.

    Hydroxymethylation and Diol Formation: These functional groups can be introduced through selective oxidation and reduction reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: Various substitution reactions can occur at the phenoxy group or the oxane ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Amines.

    Substitution Products: Halogenated derivatives, substituted phenoxy compounds.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Enzyme Inhibition: Studied for potential inhibitory effects on specific enzymes.

    Biological Markers: Used in research to track biological processes.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals.

    Therapeutic Agents: Investigated for therapeutic properties such as anti-inflammatory or antimicrobial effects.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of (2R,3R,4R,6R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4-diol involves its interaction with molecular targets such as enzymes or receptors. The nitrophenoxy group may play a crucial role in binding to these targets, while the oxane ring and hydroxymethyl groups contribute to the overall stability and reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,4R,6R)-2-(hydroxymethyl)-6-(4-aminophenoxy)oxane-3,4-diol: Similar structure but with an amino group instead of a nitro group.

    (2R,3R,4R,6R)-2-(hydroxymethyl)-6-(4-chlorophenoxy)oxane-3,4-diol: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

The presence of the nitrophenoxy group in (2R,3R,4R,6R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4-diol imparts unique chemical properties such as increased reactivity towards reduction and potential biological activity. This makes it distinct from other similar compounds with different substituents.

Properties

Molecular Formula

C12H15NO7

Molecular Weight

285.25 g/mol

IUPAC Name

(2R,3R,4R,6R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4-diol

InChI

InChI=1S/C12H15NO7/c14-6-10-12(16)9(15)5-11(20-10)19-8-3-1-7(2-4-8)13(17)18/h1-4,9-12,14-16H,5-6H2/t9-,10-,11+,12-/m1/s1

InChI Key

GODNNWHTRQKNAC-WISYIIOYSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@H](O[C@@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O

Canonical SMILES

C1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O

Origin of Product

United States

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